3-Quinolinamine, 4-chloro-6,7-dimethoxy-
Description
Significance of Quinoline (B57606) Derivatives in Chemical Research
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in drug discovery. noveltyjournals.commdpi.com Its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. nih.govnih.gov The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. This has led to the development of numerous quinoline-based drugs. The ongoing research into quinoline derivatives continues to yield compounds with potential therapeutic applications. nih.gov
Structural Overview of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-
3-Quinolinamine, 4-chloro-6,7-dimethoxy- is a substituted quinoline with the chemical formula C₁₁H₁₁ClN₂O₂ and a molecular weight of 238.67 g/mol . chemicalbook.com Its structure is characterized by a quinoline core with a chloro group at position 4, two methoxy (B1213986) groups at positions 6 and 7, and an amine group at position 3. The presence and arrangement of these functional groups are critical to its chemical reactivity and potential biological activity. A key synthetic route to this compound involves the reduction of its nitro precursor, 4-chloro-6,7-dimethoxy-3-nitroquinoline (B3390438). chemicalbook.com
Interactive Table: Properties of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-
| Property | Value | Reference |
| CAS Number | 205448-45-9 | chemicalbook.com |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | chemicalbook.com |
| Molecular Weight | 238.67 g/mol | chemicalbook.com |
Research Landscape and Context of the Compound
While direct and extensive research on 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is not widely published, its significance can be understood from the research context of its precursors and isomers. The closely related compound, 4-chloro-6,7-dimethoxyquinoline (B44214), is a crucial intermediate in the synthesis of several anticancer drugs, including cabozantinib (B823) and tivozanib. chemicalbook.comgoogle.com These drugs are known to be potent inhibitors of receptor tyrosine kinases (RTKs), which are key targets in cancer therapy.
Furthermore, studies on derivatives of the 6,7-dimethoxyquinoline (B1600373) scaffold have demonstrated significant biological activity. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and evaluated as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor development and metastasis. nih.gov The synthesis of these and other bioactive quinoline derivatives often involves the use of a 4-chloro-6,7-dimethoxyquinoline intermediate, highlighting its importance as a versatile building block. nih.govresearchgate.net
The research on quinolin-3-amine derivatives, in a broader sense, has also pointed to their potential in various therapeutic areas. researchgate.net Therefore, 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, as a trifunctionalized quinoline, represents a valuable scaffold for the synthesis of new and potentially bioactive molecules. Its specific substitution pattern offers unique opportunities for further chemical modifications and exploration of its pharmacological potential, likely in the realm of kinase inhibition, following the trend of its related compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNJEWZCQLRQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)N)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would provide a detailed map of the proton framework. For 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) core, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) group protons. The coupling constants (J values) between adjacent protons would help to establish their connectivity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Quinolinamine, 4-chloro-6,7-dimethoxy- would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic) and the nature of the attached atoms. For instance, the carbons of the quinoline ring, the carbon attached to the chlorine atom, and the methoxy carbons would all appear in characteristic regions of the spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a very precise measurement of the molecular mass of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-. This high precision allows for the determination of the exact elemental formula, confirming the presence and number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the case of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, ESI-MS would likely show the protonated molecule [M+H]⁺, from which the molecular weight could be readily determined.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy groups.
Despite a thorough search, specific, experimentally-derived data tables for the ¹H NMR, ¹³C NMR, HRMS, ESI-MS, and IR spectroscopy of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- could not be located in the available scientific literature.
X-ray Diffraction (XRD) Crystallography
The molecular geometry of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is dictated by its core quinoline ring system, a fused bicyclic heterocycle. Based on studies of similar compounds, such as 4-chloro-6,7-dimethoxyquinoline (B44214), the quinoline ring system itself is expected to be essentially planar. nih.govchemicalbook.com
Should single crystals of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- be analyzed, the resulting data would reveal how individual molecules pack together to form a stable crystal lattice. This packing is governed by a network of intermolecular forces. A key feature of this molecule, distinguishing it from its synthetic precursors, is the amino group at the 3-position. This group can act as a hydrogen bond donor, while the quinoline nitrogen atom can act as a hydrogen bond acceptor.
These interactions are critical in forming a stable, three-dimensional supramolecular architecture. In addition to hydrogen bonding, other potential interactions include π-π stacking between the aromatic quinoline rings and weaker C-H···Cl or C-H···O interactions. The interplay of these forces determines the final crystal packing arrangement.
Table 1: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bonding | N-H (Amino Group) | N (Quinoline Ring) | Major directional force influencing crystal packing. |
| π-π Stacking | Quinoline Ring System | Quinoline Ring System | Contributes to the stabilization of the crystal lattice. |
| Halogen Interactions | C-H | Cl | Weaker directional interactions. |
Chromatographic Techniques for Purity Assessment
Assessing the purity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose. While a specific, validated HPLC method for 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is not detailed in the surveyed literature, methods used for structurally analogous compounds provide a clear blueprint for its analysis.
For instance, the purity of its precursor, 4-chloro-6,7-dimethoxyquinoline, has been determined using a reversed-phase C18 analytical column. nih.govchemicalbook.com A similar approach would be highly effective for 3-Quinolinamine, 4-chloro-6,7-dimethoxy-. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (C18) and is eluted by a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA). nih.gov The compound's purity is determined by its retention time and the area of its corresponding peak in the chromatogram.
Table 2: Typical HPLC Parameters for Purity Assessment
| Parameter | Description | Example Condition |
|---|---|---|
| Column | Stationary Phase | Reversed-Phase C18 |
| Mobile Phase | Eluent mixture | Gradient of Water (with 0.1% TFA) and Acetonitrile |
| Detection | Method of detection | UV-Vis Spectrophotometry (e.g., at 254 nm) |
| Flow Rate | Speed of mobile phase | 1.0 mL/min |
| Temperature | Column oven temperature | Ambient or controlled (e.g., 30 °C) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
No specific Density Functional Theory (DFT) studies for 3-Quinolinamine, 4-chloro-6,7-dimethoxy- have been identified in the surveyed literature. While DFT calculations have been employed to understand the regioselectivity of nucleophilic aromatic substitution on related quinazoline (B50416) scaffolds, similar analyses for the title quinolinamine compound are not available.
Detailed molecular orbital analyses, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and surfaces for 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, are not present in the available scientific reports.
Molecular Modeling and Docking Simulations
There are no specific molecular docking studies in the reviewed literature that predict the interaction of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- with protein targets. Although related 4-anilinoquinoline derivatives have been synthesized and evaluated as c-Met inhibitors, with docking studies performed on those analogs, this data is not directly applicable to the title compound.
A specific conformational analysis of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- through either theoretical calculations or experimental methods like X-ray crystallography has not been reported. However, the crystal structure of its immediate precursor, 4-chloro-6,7-dimethoxyquinoline (B44214), has been determined. This analysis revealed that the quinoline (B57606) ring system is almost planar, with an intramolecular C—H⋯Cl interaction. Without the amino group at the 3-position, this analysis does not fully represent the conformational possibilities of the title compound.
Table 5.2.2-1: Crystal Data and Structure Refinement for 4-chloro-6,7-dimethoxyquinoline (Precursor) (Note: This data is for a related precursor, not the title compound)
| Parameter | Value |
| Empirical formula | C₁₁H₁₀ClNO₂ |
| Formula weight | 223.65 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.5530 (17) |
| b (Å) | 4.6499 (7) |
| c (Å) | 18.274 (3) |
| β (°) | 105.786 (2) |
| Volume (ų) | 1026.4 (3) |
| Z | 4 |
| Source: |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
No published Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (SPR) models that include 3-Quinolinamine, 4-chloro-6,7-dimethoxy- as part of the training or test set were identified. The development of such models is contingent on the availability of a series of related compounds with measured biological activity or properties, which appears to be lacking for this specific chemical scaffold.
Influence of Substituents on Electronic Properties
No published studies were found that specifically analyze the influence of the 3-amino, 4-chloro, and 6,7-dimethoxy substituents on the electronic properties (such as HOMO-LUMO energies, dipole moment, or electrostatic potential) of this particular quinolinamine derivative. General principles of physical organic chemistry would suggest that the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing chloro group would have distinct effects on the electron distribution within the quinoline ring system, but specific computational data is not available.
Topological and Steric Descriptors
While topological and steric descriptors can be calculated for any known chemical structure, specific quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) studies that detail and utilize these descriptors for 3-Quinolinamine, 4-chloro-6,7-dimethoxy- are not present in the surveyed literature. Such studies are available for other classes of quinolines, like 7-chloro-4-aminoquinoline derivatives, where descriptors are correlated with biological activity. asianpubs.org However, this data is not transferable to the specific molecule .
Below is a table of computationally predicted descriptors for the related parent compound, 4-chloro-6,7-dimethoxyquinoline, to illustrate the type of data that is typically available.
| Descriptor | Value (for 4-chloro-6,7-dimethoxyquinoline) | Source |
| Molecular Weight | 223.65 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Polar Surface Area | 31.4 Ų | PubChem |
| H-Bond Donor Count | 0 | PubChem |
| H-Bond Acceptor Count | 3 | PubChem |
This data is for a related compound and NOT for 3-Quinolinamine, 4-chloro-6,7-dimethoxy-.
Dynamics Simulations for Molecular Behavior
There are no published molecular dynamics (MD) simulation studies specifically focused on 3-Quinolinamine, 4-chloro-6,7-dimethoxy- . MD simulations are used to understand the conformational flexibility, interaction with solvents, and binding dynamics to biological targets. While MD studies have been performed on other quinoline derivatives to assess their potential as enzyme inhibitors, the behavior of the title compound has not been investigated through these methods. allsubjectjournal.com
Investigation of Biological Interactions and Mechanisms Pre Clinical Focus
Structure-Activity Relationships (SAR) for Biological Relevance
Structure-activity relationship (SAR) studies on quinoline (B57606) and quinazoline (B50416) derivatives have provided critical insights into how specific substituents influence biological activity, particularly in the context of enzyme inhibition.
The methoxy (B1213986) groups at the C-6 and C-7 positions of the quinoline ring are recognized as important contributors to the biological activity of this class of compounds. In the development of antimalarial agents based on the 4(1H)-quinolone scaffold, a substitution pattern featuring a chloro group at the 6-position and a methoxy group at the 7-position was found to produce a remarkable synergistic effect, enhancing antimalarial activity by a factor of 30. nih.gov This specific substitution also appeared to be key for the selective inhibition of the Plasmodium cytochrome bc₁ complex over its mammalian counterpart. nih.gov
In the context of kinase inhibition, the 6,7-dimethoxy arrangement is a recurring feature in potent inhibitors. A series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov The inclusion of the 6,7-dimethoxyquinoline (B1600373) moiety was a deliberate modification based on the structure of the known multi-kinase inhibitor cabozantinib (B823), suggesting the importance of these groups for kinase binding. nih.gov Similarly, for the related quinazoline scaffold, studies have shown that the presence of bulky substituents at the 6- or 7-positions generally increases the potency of these molecules as tyrosine kinase inhibitors. mdpi.com
The substituent at the 4-position of the quinoline ring plays a pivotal role in molecular recognition and is often the site of modification for tuning inhibitor potency and selectivity. In the case of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, the chlorine atom at the C-4 position is primarily utilized in synthesis as a reactive leaving group. This allows for nucleophilic aromatic substitution (SɴAr) reactions, where the chloro group is replaced by various amine-containing moieties to produce the final active compounds. nih.govnih.govnih.gov
Scientific literature demonstrates that this substitution is highly regioselective, with nucleophilic attack preferentially occurring at the C-4 position over other positions on the quinoline or quinazoline ring. researchgate.net The resulting 4-anilino (or 4-arylamino) group, which replaces the chlorine, is critical for activity. SAR studies on 4-(arylamino)quinoline-3-carbonitrile derivatives revealed that attaching a large, lipophilic group at the para position of the 4-anilino ring led to improved potency for inhibiting HER-2 kinase. nih.gov Furthermore, the nature of the linker at the 4-position is crucial; for instance, in a series of quinazoline-based inhibitors, a flexible four-carbon linker attached to the quinazoline core was found to increase inhibitory activities toward both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov
The choice between a quinoline and a quinazoline core is a significant factor that dictates the biological and pharmacological profile of the inhibitor. The quinazoline scaffold, which features nitrogen atoms at positions 1 and 3, is a well-established and favorable core for the development of EGFR kinase inhibitors. nih.gov Several approved first and second-generation EGFR inhibitors are based on the 4-anilinoquinazoline (B1210976) structure. nih.govnih.gov
However, molecular modeling studies have shown that the quinoline core can effectively mimic the quinazoline scaffold. It has been demonstrated that the nitrogen atom at the N-3 position of the quinazoline ring can be effectively replaced by a carbon atom substituted with an electron-withdrawing group (e.g., a cyano group, -CN) at the C-3 position of a quinoline ring. nih.gov These 4-anilinoquinoline-3-carbonitriles were found to be effective inhibitors of EGFR kinase, with activity comparable to their quinazoline-based counterparts. nih.gov This bioisosteric replacement of the quinazoline N-3 with a substituted C-3 on the quinoline core can maintain potency while offering different synthetic possibilities and potentially altering properties like solubility. nih.gov The importance of the core structure is target-dependent; in one study on phosphodiesterase (PDE1B) inhibitors, potent inhibition was only achieved with a quinazoline template, while the corresponding quinoline, phthalazine, and cinnoline (B1195905) cores all resulted in inactive compounds. researchgate.net
Molecular Mechanisms of Interaction
The biological effects of 4-chloro-6,7-dimethoxyquinoline (B44214) derivatives are primarily mediated through their interaction with and inhibition of specific enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways.
Derivatives synthesized from 4-chloro-6,7-dimethoxyquinoline are well-documented as potent kinase inhibitors. nih.govnih.govnih.gov The HGF/c-Met signaling pathway, which plays a significant role in cancer development, has been a key target. A series of novel 6,7-dimethoxy-4-anilinoquinolines were synthesized from the 4-chloro-6,7-dimethoxyquinoline intermediate and evaluated for their inhibitory activity against c-Met kinase, with several compounds showing remarkable potency. nih.gov
Other studies have focused on the Epidermal Growth Factor Receptor (EGFR) family of kinases. A series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles were developed as irreversible inhibitors of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. nih.gov The mechanism of irreversible inhibition involves the formation of a covalent bond between a Michael acceptor moiety on the inhibitor and a cysteine residue within the ATP-binding site of the kinase. mdpi.comnih.gov
The selectivity of quinoline-based inhibitors across the kinome is a critical aspect of their preclinical investigation. Research has aimed to optimize these compounds to target specific kinases or families of kinases involved in oncogenesis. Derivatives of the 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile scaffold demonstrated enhanced activity for inhibiting HER-2 kinase compared to EGFR kinase. nih.gov One optimized compound from this series, after radiolabeling, was shown to bind irreversibly to the HER-2 protein in a HER-2 positive cell line. nih.gov
In another example, a 3,6-disubstituted quinoline derivative was found to be a selective inhibitor of c-Met kinase, with an IC₅₀ of 9.3 nM, when tested against a panel of over 20 different kinases. nih.gov A separate investigation focused on developing 6,7-dimethoxy-4-anilinoquinoline derivatives specifically as c-Met inhibitors. nih.gov Many of the synthesized compounds exhibited potent activity against c-Met, with the most active compound, 12n , showing an IC₅₀ value of 0.030 µM. nih.gov The data below summarizes the c-Met inhibitory activity for a selection of these compounds.
Table 1: c-Met Kinase Inhibitory Activity of Selected 6,7-dimethoxy-4-anilinoquinoline Derivatives This interactive table presents data on the half-maximal inhibitory concentration (IC₅₀) of various compounds against c-Met kinase. Lower IC₅₀ values indicate greater potency. Data sourced from a study on novel c-Met inhibitors. nih.gov
| Compound | Substituent on Phenyl Ring | IC₅₀ against c-Met (µM) |
|---|---|---|
| 12e | 3-chloro | 0.045 ± 0.005 |
| 12f | 4-chloro | 0.041 ± 0.003 |
| 12g | 4-bromo | 0.036 ± 0.002 |
| 12j | 2-methyl | 0.086 ± 0.009 |
| 12k | 3-methyl | 0.032 ± 0.006 |
| 12n | 4-fluoro | 0.030 ± 0.008 |
| 12r | 3,4-dichloro | 0.052 ± 0.003 |
| Cabozantinib | (Positive Control) | 0.005 ± 0.001 |
Enzyme Inhibition Studies (e.g., Kinases)
Allosteric Modulation Studies
Currently, there are no specific studies in the public domain that investigate the allosteric modulation potential of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-. Research on allosteric modulators often focuses on established therapeutic targets, and this particular compound has not yet been identified in such a context.
Receptor Binding Assays
Direct receptor binding assays for 3-Quinolinamine, 4-chloro-6,7-dimethoxy- are not documented in the available literature. However, studies on structurally similar 6,7-dimethoxy-4-anilinoquinolines have identified these analogues as potent inhibitors of the c-Met tyrosine kinase. nih.gov In one such study, derivatives were synthesized from the precursor 4-chloro-6,7-dimethoxyquinoline and evaluated for their inhibitory activity against the c-Met kinase. nih.gov The most potent compound in this series demonstrated an IC50 value of 0.030 ± 0.008 µM. nih.gov Molecular docking studies suggested that these compounds bind to the ATP-binding site of the c-Met kinase. nih.gov
Modulation of Cellular Pathways (e.g., cell proliferation, apoptosis)
While direct studies on 3-Quinolinamine, 4-chloro-6,7-dimethoxy- are absent, research into related quinoline and quinazoline compounds provides insight into potential activities. For instance, the aforementioned 6,7-dimethoxy-4-anilinoquinoline derivatives that inhibit c-Met also showed excellent anticancer activity against human lung (A549), breast (MCF-7), and gastric (MKN-45) cancer cell lines at low micromolar concentrations, indicating an impact on cell proliferation. nih.gov The HGF/c-Met signaling pathway, which these compounds inhibit, is crucial in cell proliferation, survival, migration, and invasion. nih.gov
Pre-clinical Biological Evaluation in In Vitro Models
Assessment of Antimicrobial Properties in Laboratory Strains
There is no specific data on the antimicrobial properties of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-. However, the broader class of 4-aminoquinoline (B48711) derivatives has been a subject of interest for antibacterial efficacy. mdpi.com For example, certain synthesized 4-aminoquinoline derivatives have shown low-to-moderate activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and S. pyogenes. mdpi.com One derivative, 6-chlorocyclopentaquinolinamine, exhibited a minimum inhibitory concentration (MIC) of 0.125 mM against MRSA. mdpi.com Docking studies on these active compounds suggest that they may function by interacting with Penicillin Binding Protein (PBP2a). mdpi.com
Evaluation of Anti-inflammatory Effects
Specific studies on the anti-inflammatory effects of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- have not been reported. In contrast, research has been conducted on 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, which share the dimethoxy substitution pattern but have a different heterocyclic core and substitution. derpharmachemica.comresearchgate.net These quinazoline derivatives were evaluated for their in vitro anti-inflammatory potential using a protein denaturation method, with some compounds showing good activity. derpharmachemica.comresearchgate.net One derivative exhibited an IC50 value of 1.772 µg/ml, comparable to the standard drug diclofenac (B195802) sodium. derpharmachemica.comresearchgate.net
Investigation of Other Biological Activities (e.g., hypotensive properties of analogues)
Direct investigation into the hypotensive properties of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is not available. However, studies on other quinoline analogues have demonstrated such effects. For example, a cyclic dopamine (B1211576) analogue, trans-4-methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline , was shown to reduce blood pressure and heart rate in dogs and spontaneously hypertensive rats. nih.gov This effect was attributed to its action on specific dopaminergic receptors. nih.gov Another study noted the hypotensive properties of certain propynylamine (B8746562) derivatives. nih.gov
Applications in Chemical Synthesis and Materials Science
Intermediate in Complex Molecule Synthesis
The compound's architecture is particularly suited for constructing larger, more complex molecular frameworks, especially those with therapeutic potential.
The 6,7-dimethoxy-4-chloroquinoline scaffold is the foundational core for several multi-kinase inhibitor drugs, most notably Cabozantinib (B823) and Tivozanib. google.comchemicalbook.com These drugs target key signaling pathways implicated in tumor growth and angiogenesis. The primary intermediate widely cited for their synthesis is 4-chloro-6,7-dimethoxyquinoline (B44214). chemicalbook.comnih.govresearchgate.net
3-Quinolinamine, 4-chloro-6,7-dimethoxy- is a direct derivative of this essential pharmaceutical framework. Its synthesis begins with the nitration of the 4-chloro-6,7-dimethoxyquinoline core at the 3-position, followed by the reduction of the nitro group to form the 3-amino group. The presence of the additional amino group on this core structure offers a reactive handle for creating novel analogues and derivatives of these important anticancer agents, potentially leading to compounds with altered biological activity, selectivity, or pharmacokinetic properties.
Table 1: Key Pharmaceutical Intermediates and Related Drugs
| Compound Name | CAS Number | Molecular Formula | Role |
|---|---|---|---|
| 4-Chloro-6,7-dimethoxyquinoline | 35654-56-9 | C₁₁H₁₀ClNO₂ | Key intermediate for Cabozantinib and Tivozanib. chemicalbook.comnih.gov |
| Cabozantinib | 849217-68-1 | C₂₈H₂₄FN₃O₅ | Multi-kinase inhibitor used in cancer therapy. google.com |
| Tivozanib | 475108-18-0 | C₂₂H₁₉ClN₄O₅ | VEGFR inhibitor used in cancer therapy. google.com |
Data sourced from multiple chemical databases and research articles.
The dual reactivity of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- makes it a potent building block for creating diverse and novel heterocyclic systems. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, a common strategy in quinoline (B57606) chemistry. nih.gov Simultaneously, the amino group at the C3 position can participate in a wide array of chemical transformations, such as condensation reactions, diazotization, or amide bond formation.
This dual functionality allows for the construction of fused polycyclic systems. For instance, the amino group could be reacted with a suitable reagent to form a new ring fused to the b-side of the quinoline system (positions 2 and 3) or the d-side (positions 3 and 4). Research on the related compound, 4-chloro-6,7-dimethoxyquinoline, has shown its utility in synthesizing a series of 6,7-dimethoxy-4-anilinoquinolines as potent c-Met kinase inhibitors. nih.gov The introduction of a 3-amino group provides an additional site for modification, enabling the synthesis of even more complex and sterically defined structures with potential applications in medicinal chemistry. nih.gov
Use in Materials Science
The inherent photophysical properties of the quinoline ring system, enhanced by its substituents, position this compound and its derivatives as promising candidates for applications in materials science. crimsonpublishers.comcrimsonpublishers.com
Quinoline and its derivatives are a well-established class of heterocyclic aromatic compounds known for their fluorescent properties. crimsonpublishers.comcrimsonpublishers.com The photophysical characteristics of these molecules, such as their absorption and emission wavelengths, can be finely tuned by the introduction of various functional groups.
The 3-Quinolinamine, 4-chloro-6,7-dimethoxy- scaffold possesses several features that are advantageous for creating luminescent materials:
Aromatic Core: The rigid, planar quinoline ring system provides a robust fluorophore.
Electron-Donating Groups: The amino group at C3 and the dimethoxy groups at C6 and C7 are powerful electron-donating groups. This can lead to strong intramolecular charge transfer (ICT) characteristics upon photoexcitation, which often results in large Stokes shifts and sensitivity to the local environment (solvatochromism). rsc.org
Reactive Sites: The chloro and amino groups allow the core fluorophore to be covalently incorporated into larger polymeric or solid-state systems, creating advanced functional materials with tailored optical properties. rsc.org
Studies on similar amino-substituted quinolines have demonstrated their utility as fluorescent dyes. nih.govnih.gov By modifying the core structure of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, new materials with applications in organic light-emitting diodes (OLEDs), chemical sensors, and solid-state lighting could be developed.
The fluorescence of quinoline derivatives has been widely harnessed to create molecular probes for bio-imaging. crimsonpublishers.comcrimsonpublishers.com These probes can visualize and track specific molecules or events within living cells, offering a non-invasive window into biological processes. researchgate.net A fluorescent probe based on the 3-Quinolinamine, 4-chloro-6,7-dimethoxy- scaffold would be attractive due to the quinoline core's biocompatibility and favorable photophysical properties. crimsonpublishers.comrsc.org
The development of such a probe would typically involve two steps:
Fluorophore Optimization: The core structure can be chemically modified to optimize its brightness, photostability, and emission wavelength, often pushing it towards the near-infrared (NIR) region to minimize autofluorescence from biological tissues. crimsonpublishers.com
Targeting Moiety Conjugation: The reactive chloro or amino groups can be used to attach a targeting ligand that specifically binds to a biomolecule of interest, such as a particular protein, enzyme, or cellular organelle like lipid droplets. researchgate.netrsc.org
Recent research has highlighted the successful application of various quinoline derivatives as fluorescent sensors for metal ions (like Fe³⁺) and for imaging specific cellular components in live cells and organisms like zebrafish. rsc.org The tunable and functional nature of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- makes it a promising platform for designing next-generation probes for disease diagnosis and fundamental biological research. crimsonpublishers.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 3,4-dimethoxy benzaldehyde |
| 3-Quinolinamine, 4-chloro-6,7-dimethoxy- |
| 4-amino-6,7-dimethoxyquinoline |
| 4-chloro-6,7-dimethoxy-3-nitroquinoline (B3390438) |
| 4-Chloro-6,7-dimethoxyquinoline |
| Cabozantinib |
| c-Met kinase |
Future Research Directions and Perspectives
Design of Next-Generation Quinoline (B57606) Derivatives with Enhanced Specificity
The core structure of 4-chloro-6,7-dimethoxy-3-quinolinamine is a prime candidate for chemical modification to create derivatives with superior target specificity and enhanced biological activity. Future design strategies will likely focus on systematic structural modifications to optimize interactions with biological targets. Research has shown that even minor changes to the quinoline core can significantly affect a molecule's solubility, stability, and affinity for specific proteins. researchgate.net
A primary avenue of research involves the strategic substitution at the 4-chloro and 3-amino positions. The chlorine atom at the C4 position is a key reactive site, often targeted for nucleophilic aromatic substitution (SNAr) to introduce diverse functional groups. mdpi.com By reacting the parent compound with various amines, anilines, or other nucleophiles, researchers can generate extensive libraries of novel 4-aminoquinoline (B48711) derivatives. nih.govnih.gov For instance, introducing different phenylamino (B1219803) groups or morpholine-bearing side chains has been shown to yield compounds with potent inhibitory activities against targets like cholinesterases. nih.gov
Future efforts will aim to:
Introduce diverse side chains: Synthesizing derivatives by introducing various aryl, heteroaryl, and aliphatic chains to explore a wider chemical space.
Modify the quinoline core: While focusing on the parent compound, exploration of isosteres or slight modifications to the 6,7-dimethoxy pattern could fine-tune electronic properties.
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the synthesized derivatives to establish clear relationships between structural features and biological potency. For example, studies on related 6,7-dimethoxy-4-anilinoquinolines have successfully identified potent c-Met inhibitors by exploring substitutions on the anilino moiety. nih.gov
Table 1: Potential Design Strategies for Novel Derivatives This table is for illustrative purposes and lists hypothetical modifications based on established chemical principles.
| Position of Modification | Type of Modification | Rationale | Potential Target Class |
|---|---|---|---|
| C4-position | Nucleophilic substitution with substituted anilines | Explore hydrogen bonding and hydrophobic interactions in kinase ATP-binding pockets. | Protein Kinases (e.g., c-Met, C-RAF) nih.govnih.gov |
| C3-amino group | Acylation or sulfonylation | Introduce hydrogen bond donors/acceptors to alter solubility and target engagement. | Proteases, Transferases |
| C4-position | Introduction of piperazine-linked moieties | Enhance solubility and provide a vector for reaching different cellular compartments. | GPCRs, Ion Channels |
| 6,7-dimethoxy groups | Demethylation or replacement with longer alkoxy chains | Modulate lipophilicity and metabolic stability. | Various Enzymes |
Exploration of Novel Biological Targets at a Molecular Level
While derivatives of the quinoline scaffold are known to target established players in disease pathways like c-Met and C-RAF kinases, a significant future direction is the identification of entirely new molecular targets. nih.govnih.gov The chemical flexibility of the 3-quinolinamine, 4-chloro-6,7-dimethoxy- scaffold allows it to be adapted to interact with a wide range of protein architectures. researchgate.net
The search for novel targets will involve unbiased screening approaches against large panels of proteins, including enzymes, receptors, and structural proteins. Techniques such as chemical proteomics and affinity-based pulldown assays using immobilized derivatives of the parent compound can identify previously unknown binding partners. Once a novel interaction is identified, detailed biophysical and structural studies, such as X-ray crystallography or cryo-electron microscopy, will be essential to validate the target and elucidate the precise molecular binding mode.
Key areas for exploration include:
Signaling Pathways in Cancer: Beyond well-known kinases, investigating effects on phosphatases, ubiquitin ligases, or components of metabolic pathways that are dysregulated in cancer.
Neurodegenerative Diseases: The quinoline core is present in compounds studied for Alzheimer's disease. nih.gov Future research could explore targets like tau protein aggregates, secretases, or neuroinflammatory receptors.
Infectious Diseases: Functionalized quinolines have demonstrated a broad spectrum of antimicrobial and antiparasitic activities. researchgate.net Screening against essential enzymes in bacteria, fungi, or parasites could reveal new therapeutic opportunities.
Green Chemistry Approaches in Synthesis and Derivatization
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. mdpi.com Future research into 3-quinolinamine, 4-chloro-6,7-dimethoxy- and its derivatives will prioritize the development of sustainable synthetic methodologies. ejcmpr.com This involves minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Several green chemistry strategies are applicable:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields, as demonstrated in the synthesis of various quinoline and quinazolinone derivatives. researchgate.netrsc.org
Solvent-Free or Alternative Solvent Systems: Replacing high-boiling, toxic solvents like isopropanol, often used in quinoline synthesis, with greener alternatives is a key goal. nih.gov Research into using deep eutectic solvents (DES) or performing reactions under neat (solvent-free) conditions is a promising avenue. researchgate.net For instance, a method for synthesizing N-substituted amines has been optimized using a neat mechanochemical grinding procedure. mdpi.com
Catalytic Methods: Employing efficient and recyclable catalysts, such as heterogeneous catalysts, can reduce waste and simplify purification processes. rsc.org The use of copper-catalyzed reactions under solvent-free conditions has been successful for synthesizing related nitrogen heterocycles. mdpi.com
Advanced Computational Methodologies for Prediction and Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. In the context of 3-quinolinamine, 4-chloro-6,7-dimethoxy-, these methods will be crucial for rationally designing new derivatives and predicting their biological activities before undertaking costly and time-consuming synthesis.
Future computational research will leverage a variety of techniques:
Molecular Docking: To predict the binding poses and affinities of newly designed derivatives within the active sites of known or novel biological targets. This helps prioritize which compounds to synthesize. nih.govnih.gov
Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) can be used to investigate the electronic structure of derivatives, helping to understand their reactivity and interaction energies. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding interaction and the influence of the derivative on protein conformation. researchgate.net
In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com This allows for the early deselection of molecules that are likely to have poor drug-like properties, saving significant resources.
Table 2: Application of Computational Methods in Derivative Design
| Computational Method | Objective | Expected Outcome | Reference Application |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity of derivatives. | A ranked list of candidate molecules for synthesis. | Docking of quinoline derivatives into AChE. nih.gov |
| Molecular Dynamics | Assess the stability of the ligand-protein complex. | Understanding of conformational changes and binding stability. | Simulation of quinolone isosteres with DNA gyrase. researchgate.net |
| DFT Calculations | Analyze electronic structure and reactivity. | Insight into the chemical properties guiding target interaction. | Investigation of the electronic structure of quinoline derivatives. researchgate.net |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of compounds with poor drug-likeness. | In silico ADME predictions for quinoline-benzimidazole hybrids. mdpi.com |
Integration with High-Throughput Screening for New Research Leads
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. nih.govnih.gov For 3-quinolinamine, 4-chloro-6,7-dimethoxy-, a two-pronged approach involving both derivatization and HTS will be a powerful engine for lead discovery.
The future integration of HTS will involve:
Combinatorial Chemistry and HTS: Creating a large, diverse library of derivatives from the parent compound and then screening this library against a specific biological target (e.g., a kinase or a receptor) in an HTS campaign.
Phenotypic Screening: Instead of screening against a single target, libraries can be tested in cell-based assays that measure a complex biological outcome (a phenotype), such as cancer cell death or inhibition of viral replication. nih.gov This approach can identify compounds that work through novel mechanisms of action.
Virtual Screening and HTS Integration: Starting with a virtual screen of millions of compounds using computational models to select a smaller, more promising subset for subsequent experimental HTS. nih.gov This integration makes the screening process more efficient and cost-effective. Modern HTS platforms can perform thousands of experiments in a single day using only micrograms of material per reaction, making it feasible to screen extensive compound libraries. scienceintheclassroom.orgresearchgate.net
The workflow typically begins with a large-scale primary screen to identify initial hits, followed by secondary, more focused screens to confirm activity and triage compounds before they are advanced to more complex biological assays and lead optimization. nih.govresearchgate.net
Q & A
Q. What interdisciplinary applications exist beyond medicinal chemistry?
- Methodological Answer :
- Materials Science : Functionalize metal-organic frameworks (MOFs) via coordination to the quinoline nitrogen.
- Surface Chemistry : Study adsorption on indoor surfaces (e.g., silica) using microspectroscopic imaging to assess environmental interactions .
Methodological Notes
- Theoretical Frameworks : Link studies to quinoline pharmacology (e.g., kinase inhibition) or heterocyclic reactivity principles (e.g., Baldwin’s rules for ring-forming reactions) .
- Data Contradictions : Address crystallographic vs. spectroscopic data mismatches by cross-validating with alternative techniques (e.g., IR spectroscopy for functional groups) .
- Experimental Design : Use factorial design (e.g., 2³ matrix) to test solvent, temperature, and catalyst variables in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
